

6-Bromotriazolo[1,5-a]pyrazine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B567526

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This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 6-Bromotriazolo[1,5-a]pyrazine, a key intermediate in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the utility of this versatile heterocyclic compound.

Core Chemical Properties

6-Bromotriazolo[1,5-a]pyrazine is a yellowish solid at room temperature.^[1] It is a valuable building block in the synthesis of various biologically active molecules, particularly kinase inhibitors.^[1] The presence of the bromine atom at the 6-position allows for facile derivatization through cross-coupling reactions, making it a versatile scaffold for creating diverse chemical libraries.^[1]

Quantitative Data Summary

Property	Value	Source
CAS Number	1233026-51-1	[1]
Molecular Formula	C ₅ H ₃ BrN ₄	[2]
Molecular Weight	199.01 g/mol	[1]
Appearance	Yellowish solid	[1]
Solubility	Poor in water; Soluble in DMSO and DMF	[1]
Thermal Stability	Decomposition starts at 220 °C	[1]
Storage	Sensitive to light; Store at 2-8 °C in an amber vial	[1]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of 6-Bromotriazolo[1,5-a]pyrazine in research and development. The following sections provide generalized procedures for its synthesis, purification, and a key synthetic application.

Synthesis of 6-Bromotriazolo[1,5-a]pyrazine

While a specific detailed protocol for 6-Bromotriazolo[1,5-a]pyrazine was not found in the public domain, a general synthesis for a related compound, 6-bromo-2-methyl[1][3][4]triazolo[1,5-a]pyridine, can be adapted. This synthesis involves the cyclization of a substituted aminopyridine precursor.

General Procedure (Adapted):

- A solution of the appropriate aminopyrazine precursor is prepared in a suitable solvent (e.g., ethanol).
- A cyclizing agent is added, and the reaction mixture is heated under reflux for a specified period.

- Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
- The crude product is then purified as described in the following section.

Purification Protocol

Purification of the crude 6-Bromotriazolo[1,5-a]pyrazine is essential to remove unreacted starting materials and byproducts.

Recrystallization:

- Dissolve the crude solid in a minimal amount of a hot solvent in which the compound has high solubility (e.g., ethanol or a mixture of chloroform and hexane).
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
- Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

- Prepare a silica gel column using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Analytical Characterization

The identity and purity of 6-Bromotriazolo[1,5-a]pyrazine can be confirmed using standard analytical techniques. While specific spectral data for this exact compound is not readily available, the expected spectroscopic characteristics can be inferred from related structures.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the triazolopyrazine ring system.
- ^{13}C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
- Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

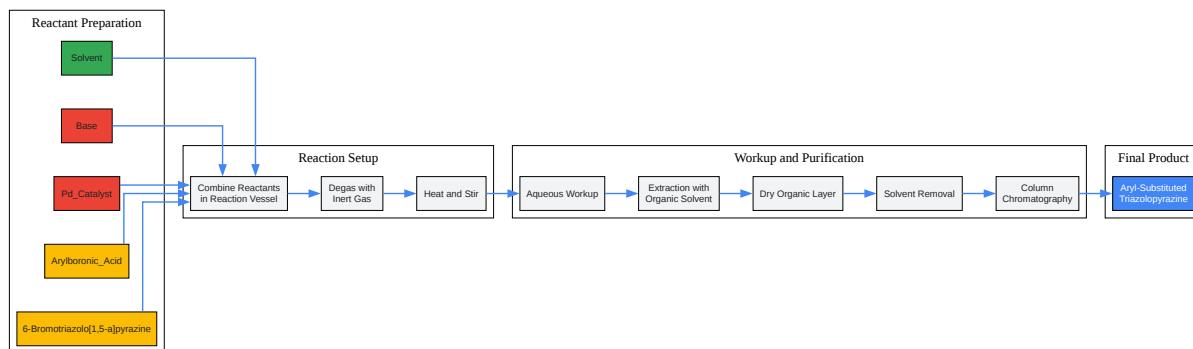
Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom on the 6-Bromotriazolo[1,5-a]pyrazine scaffold is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl or heteroaryl groups.

Representative Protocol:

- To a reaction vessel, add 6-Bromotriazolo[1,5-a]pyrazine, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equivalents).
- Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- Heat the reaction mixture at a specified temperature (typically 80-100 °C) for several hours, monitoring the progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and perform an aqueous workup.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography to obtain the desired coupled product.



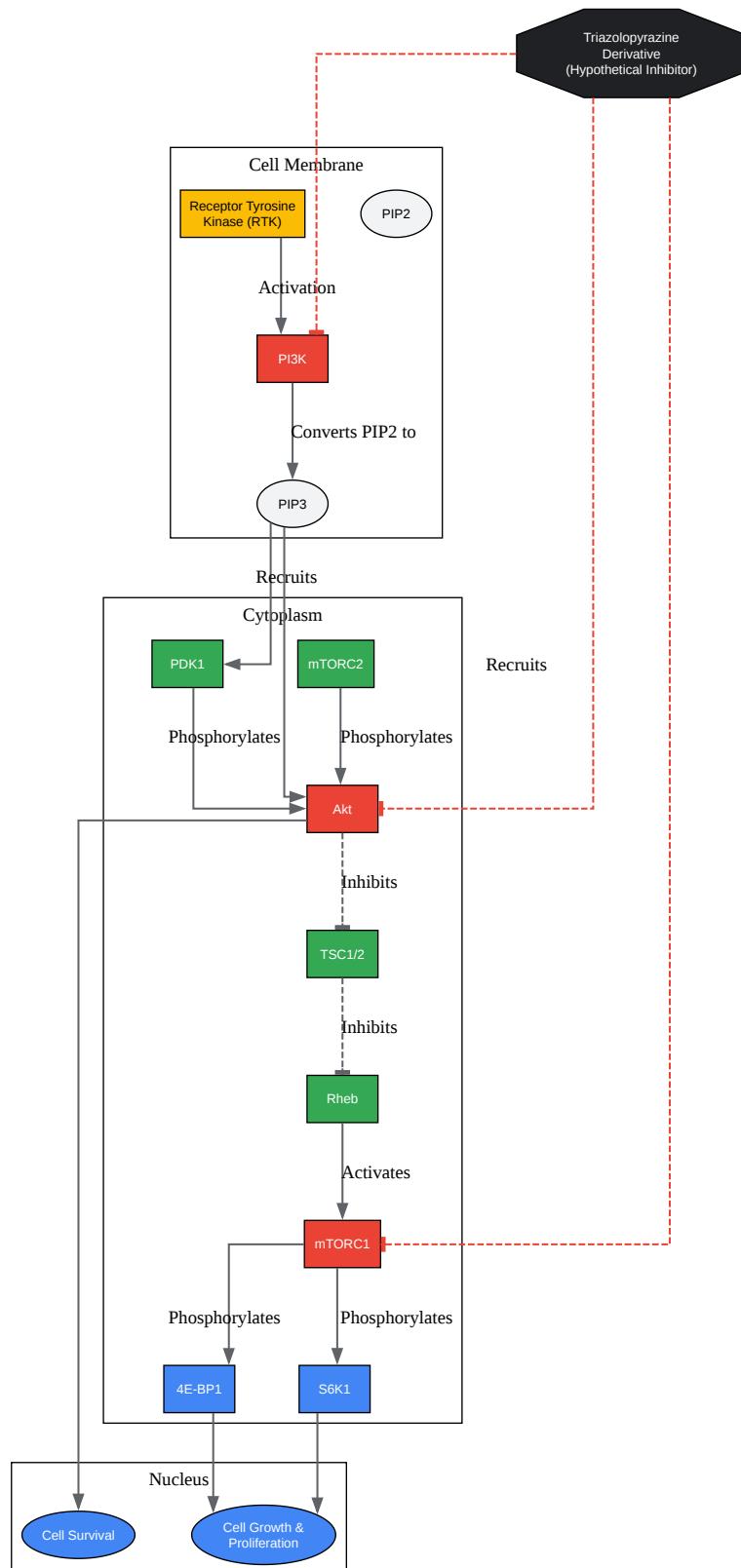
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Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Context: Targeting the PI3K/Akt/mTOR Signaling Pathway

The triazolopyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Derivatives of nitrogen-containing heterocycles, including triazines, have shown inhibitory activity against the PI3K/Akt/mTOR signaling pathway.^[5] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.^[5]

Inhibitors targeting this pathway can prevent the phosphorylation cascade that leads to uncontrolled cell growth. A hypothetical inhibitor derived from the 6-Bromotriazolo[1,5-a]pyrazine scaffold could be designed to bind to the ATP-binding pocket of one of the key kinases in this pathway, such as PI3K, Akt, or mTOR, thereby blocking its activity.



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The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Conclusion

6-Bromotriazolo[1,5-a]pyrazine is a highly valuable and versatile chemical intermediate with significant potential in drug discovery and medicinal chemistry. Its adaptable scaffold, particularly its utility in Suzuki-Miyaura cross-coupling reactions, allows for the synthesis of a wide range of derivatives. The demonstrated link between related heterocyclic structures and the inhibition of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores the importance of this compound in the development of novel therapeutics. This guide provides a foundational resource for researchers looking to leverage the chemical properties of 6-Bromotriazolo[1,5-a]pyrazine in their scientific endeavors.

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